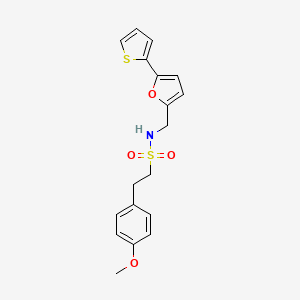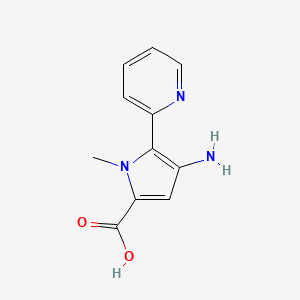
3-(1-benzofuran-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-4H-chromen-4-one: is a complex organic compound that features both benzofuran and chromenone moieties. Benzofuran is a bicyclic structure consisting of a benzene ring fused to a furan ring, while chromenone is a benzopyran with a ketone group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as pharmacological agents .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating diverse pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, leading to their observed biological activities.
Pharmacokinetics
The bioavailability of benzofuran compounds is generally considered to be good due to their versatile and unique physicochemical properties .
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells.
Action Environment
It is known that changes in lifestyle and environmental factors can influence the occurrence of diseases such as cancer . Therefore, it is plausible that environmental factors could also influence the action and efficacy of benzofuran compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzofuran-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the use of o-hydroxyacetophenones and o-hydroxybenzyl ketones under basic conditions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the laboratory methods. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 3-(1-benzofuran-2-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antimicrobial, anticancer, and antioxidant activities . It is being studied for its ability to inhibit the growth of cancer cells and its effectiveness against various bacterial and fungal infections .
Industry: In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in the formulation of drugs and other chemical products .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A compound with a benzofuran structure, known for its phototoxic properties and use in phototherapy.
Uniqueness: What sets 3-(1-benzofuran-2-yl)-4H-chromen-4-one apart from these similar compounds is its combination of benzofuran and chromenone moieties, which may confer unique biological activities and chemical properties. This dual structure allows for a broader range of applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDUNTTZGGLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)





![2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)



